3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
Description
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromene derivative featuring a 4-chlorophenyl substituent at position 3, a ketone group at position 4, and a methanesulfonate ester at position 7 of the chromen ring. Its molecular formula is C₁₇H₁₁ClO₅S, with a molecular weight of 362.78 g/mol (calculated from analogous structures in ). The methanesulfonate group enhances solubility in polar solvents compared to unsubstituted chromenes, as indicated by its XLogP3 value of ~5.2 (similar to the 3-methoxybenzoate analog in ).
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHVRCRUWSUPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromenone core with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Substituted chromenones with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the chromenone core.
Electrophilic Aromatic Substitution: Substituted 4-chlorophenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The chromenone core is of interest in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The chromenone core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Substitution: Bromine () increases molecular weight (Br: ~80 g/mol vs.
- Ester Group Variations : Methanesulfonate (polar, electron-withdrawing) vs. benzoate derivatives (e.g., 3-methoxybenzoate in ) alter solubility and metabolic stability. Methanesulfonate’s XLogP3 = 5.2 suggests higher lipophilicity than 4-methylbenzoate analogs (XLogP3 ~4.5).
- Trifluoromethyl Addition : The CF₃ group in introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition studies.
Physicochemical Properties
*Estimated based on structural similarity.
Analysis :
- Lipophilicity : Methanesulfonate derivatives exhibit higher XLogP3 values than benzoate analogs due to reduced polarity.
Biological Activity
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, a compound belonging to the chromen family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClO₅S |
| Molecular Weight | 344.76 g/mol |
| CAS Number | 929417-54-9 |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 543.5 ± 50.0 °C |
| Flash Point | 282.5 ± 30.1 °C |
The biological activity of this compound is primarily attributed to its ability to modulate various enzyme activities and receptor signaling pathways. The presence of the chlorophenyl group enhances its interaction with target proteins, potentially leading to significant pharmacological effects.
Enzyme Inhibition Studies
Recent research has highlighted the compound's inhibitory effects on several enzymes:
- Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating effective interaction with these enzymes.
- Cyclooxygenase (COX) : It was found to inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : The compound demonstrated significant free radical-scavenging activities, suggesting potential applications in oxidative stress-related disorders.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves apoptosis induction and modulation of cell signaling pathways.
- Antimicrobial Activity : Preliminary findings suggest that the compound may possess antibacterial properties, although further investigations are required to elucidate its spectrum of activity.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Properties :
- Enzyme Interaction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
